

An In-depth Technical Guide to Ethyl 3-(N,N-dimethylamino)acrylate

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Compound of Interest

Compound Name: Ethyl 3-(Dimethylamino)acrylate

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For researchers, scientists, and professionals in drug development, Ethyl 3-(N,N-dimethylamino)acrylate is a versatile chemical intermediate with significant applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and handling protocols.

Chemical Identity and Synonyms

Ethyl 3-(N,N-dimethylamino)acrylate is an organic compound that is widely used in organic synthesis.^{[1][2]} It is recognized by the CAS Registry Number 924-99-2.^{[3][4][5][6]} Another CAS number, 1117-37-9, is often associated with its trans-isomer.^{[7][8]}

A variety of synonyms are used to identify this compound in literature and commercial listings. These include:

- 3-(Dimethylamino)-2-propenoic acid ethyl ester^{[3][6]}
- Ethyl 3-(dimethylamino)propenoate^[9]
- Ethyl 3-dimethylaminoprop-2-enoate^[3]
- Ethyl b-(dimethylamino)acrylate^[3]
- DMAE^{[6][9]}
- **ETHYL 3-(DIMETHYLAMINO)ACRYLATE**^{[6][9]}

- ETHYL 3,3-DIMETHYLAMINOACRYLATE[6][9]
- 3-(DIMETHYLAMINO)ACRYLIC ACID ETHYL ESTER[6][9]
- 3-DAASE[6][9]
- RARECHEM AL BI 0671[9]
- Ethyl trans-3-dimethylaminoacrylate[4][7]
- Ethyl (2E)-3-(dimethylamino)-2-propenoate[7]

Physicochemical Properties

Ethyl 3-(N,N-dimethylamino)acrylate is typically a clear yellow to light orange liquid.[3][6] A summary of its key quantitative properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C7H13NO2	[3][4][5][6]
Molecular Weight	143.18 g/mol	[7][8][9]
Melting Point	17-18 °C	[4][6]
Boiling Point	118-121 °C at 7.5-10 mmHg (hPa)	[2][4][6]
Density	1.000 g/mL	[4][6]
Refractive Index	1.5105 to 1.5125	[4][5][6]
Flash Point	105 °C	[4]
Water Solubility	90 g/L at 25 °C	[3][4][6]
pKa	6.67 ± 0.70 (Predicted)	[6]

Experimental Protocols: Synthesis of Ethyl 3-(N,N-dimethylamino)acrylate

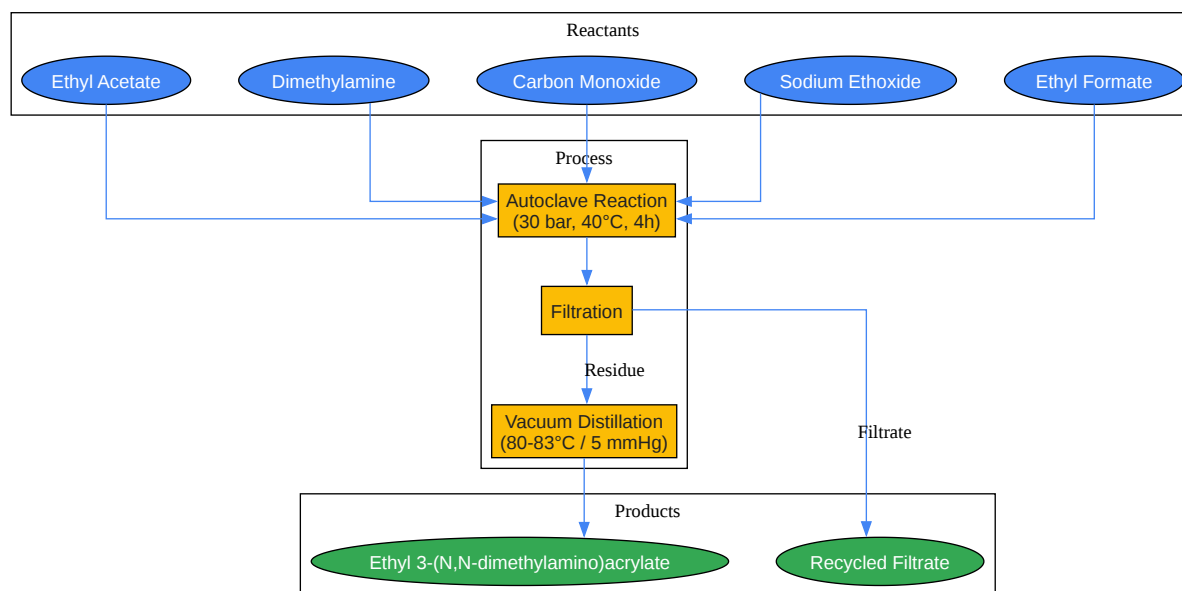
Several methods for the synthesis of Ethyl 3-(N,N-dimethylamino)acrylate have been reported. Below are detailed protocols for some common approaches.

Method 1: One-Pot Synthesis from Ethyl Acetate, Dimethylamine, and Carbon Monoxide

This method provides a high yield and purity, making it suitable for large-scale production.^[10]
^[11]

Procedure:

- Charge a suitable autoclave with ethyl acetate (1 mol), sodium ethoxide (1.1 mol), ethyl formate (0.1 mol), and a solution of dimethylamine (1.1 mol) in dichloromethane (250 mL).
- Pressurize the autoclave with carbon monoxide to 30 bar.
- Heat the reaction mixture to 40 °C and maintain for 4 hours, or until the pressure of carbon monoxide no longer decreases.
- Cool the reactor to room temperature and filter the mixture.
- The filtrate can be recycled. The residue is subjected to vacuum distillation, collecting the fraction at 80-83 °C / 5 mmHg to yield the final product.



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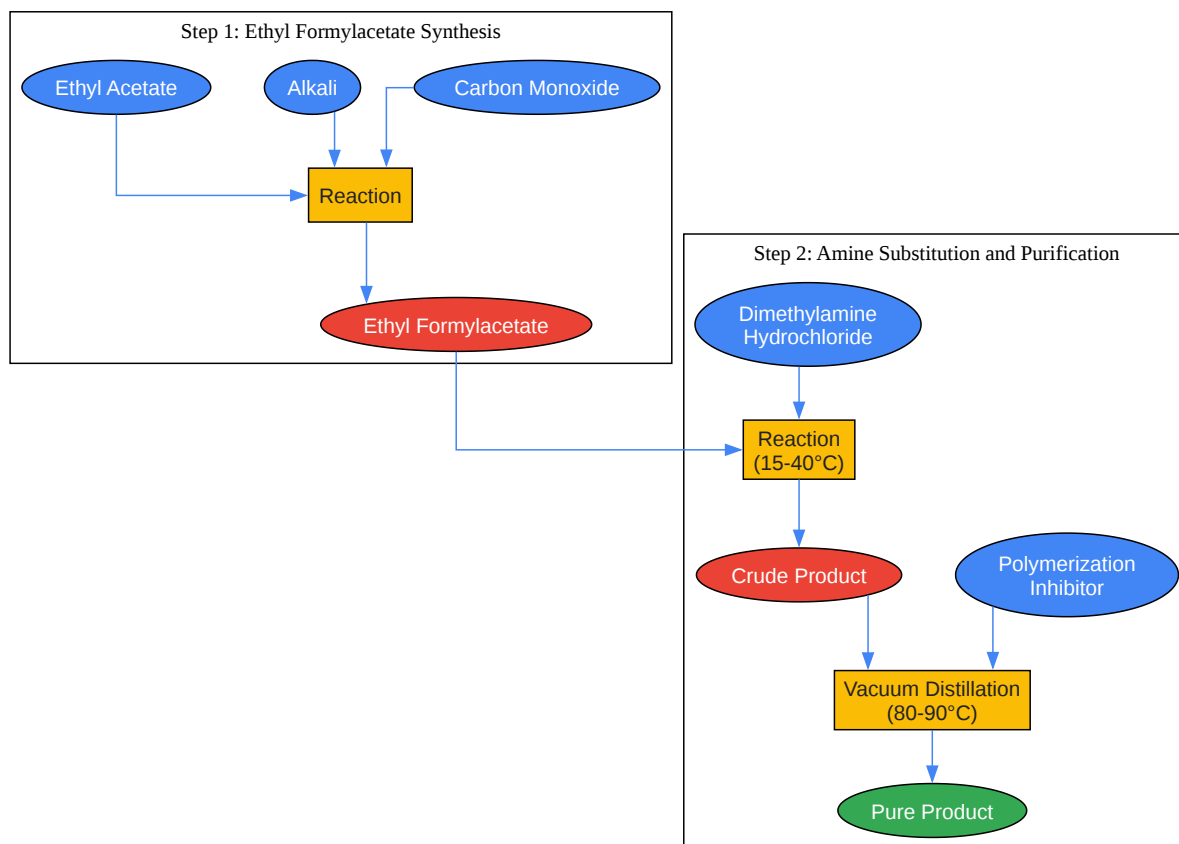
Caption: One-Pot Synthesis Workflow.

Method 2: Reaction of Ethyl Formylacetate with Dimethylamine Hydrochloride

This two-step process involves the initial formation of ethyl formylacetate.^[12]

Procedure:

- Step 1: Preparation of Ethyl Formylacetate: React ethyl acetate with an alkali (e.g., sodium ethoxide) and carbon monoxide to produce ethyl formylacetate.
- Step 2: Amine Substitution: React the resulting ethyl formylacetate with dimethylamine hydrochloride. The reaction is typically carried out at a temperature of 15-40 °C.
- Purification: The crude product is then mixed with a polymerization inhibitor and purified by vacuum distillation at 80-90 °C to yield pure Ethyl 3-(N,N-dimethylamino)acrylate.



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Caption: Two-Step Synthesis Workflow.

Method 3: From Vilsmeier Reagent and Ketene Diethyl Acetal

This method provides a stereoselective route to the product.[\[13\]](#)

Procedure:

- A mixture of anhydrous potassium carbonate (2 mg), triethylamine (1 mL), ketene diethyl acetal (0.5 mL), and Vilsmeier reagent (179 mg) is heated and stirred at 60 °C.
- After 1 hour, an additional 0.5 mL of ketene diethyl acetal is added.
- After a further 2 hours, the mixture is cooled and extracted with hexanes (3 x 10 mL).
- Evaporation of the hexanes yields the desired ester.

Applications in Research and Drug Development

Ethyl 3-(N,N-dimethylamino)acrylate serves as a crucial building block in the synthesis of various pharmaceuticals. Its utility stems from the presence of multiple reactive sites: the ester, the olefin, and the amine functionalities.[\[1\]](#)

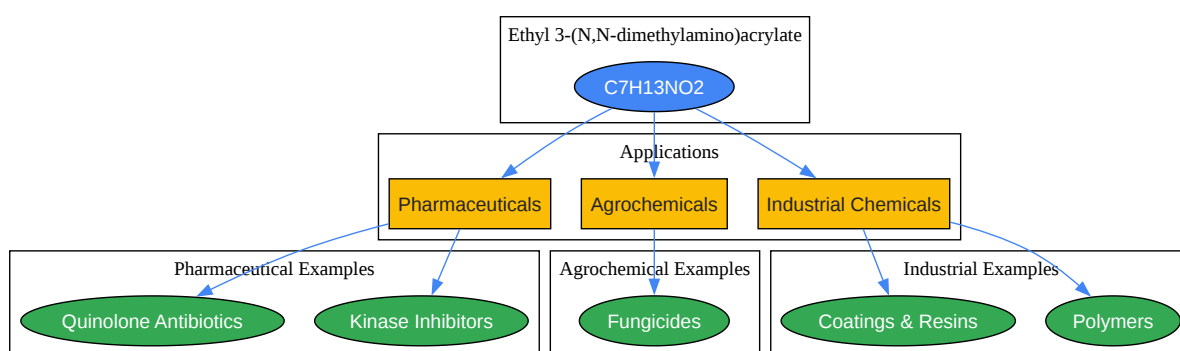
Notably, it is a key intermediate in the preparation of:

- Quinolone Antibiotics: Such as ciprofloxacin, moxifloxacin, levofloxacin, and norfloxacin.[\[1\]](#)
[\[14\]](#)
- Fungicides: Including triflufenac, pyraclostrobin, and intermediates for other agrochemicals.
[\[1\]](#)
- Other Bioactive Molecules: It is also used in the synthesis of kinase inhibitors and other biologically active compounds.

Beyond pharmaceuticals, it finds applications in the chemical industry as a crosslinking agent and in the formulation of specialty coatings, resins, fiber treatment agents, and ion exchange resins.[\[1\]](#)[\[14\]](#)

Safety and Handling

Ethyl 3-(N,N-dimethylamino)acrylate is considered irritating to the eyes, respiratory system, and skin.[14] It may also cause an allergic skin reaction.[7] Therefore, appropriate personal protective equipment, including gloves, goggles, and respiratory protection, should be used when handling this chemical. It is combustible and should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[2][3][6]



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Caption: Applications Overview.

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